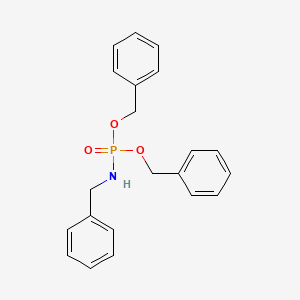

Dibenzyl benzylphosphoramidate

Description

Overview of Phosphoramidates in Organic Synthesis

Phosphoramidates have found extensive applications across various domains of organic synthesis. nih.gov They serve as crucial building blocks in the synthesis of biologically active molecules, including modified nucleotides and peptide analogs. researchgate.net The phosphoramidate (B1195095) moiety can act as a prodrug, enhancing the solubility and therapeutic potential of parent drugs. koreascience.kr Furthermore, they are utilized as ligands in metal-catalyzed reactions, such as enantioselective aldol (B89426) additions and allylations, where they can influence the stereochemical outcome of the reaction. koreascience.kr Their utility also extends to agricultural chemistry, where certain phosphoramidates have been employed as pesticides. nih.gov The synthesis of phosphoramidates can be achieved through several methods, including the reaction of a phosphoric acid derivative with an amine in the presence of a coupling agent, oxidative cross-coupling reactions, and reactions involving organic azides. nih.govresearchgate.net

Structural Characteristics and Chemical Bonding Principles of Phosphoramidates

The core of a phosphoramidate consists of a central phosphorus atom double-bonded to an oxygen atom (a phosphoryl group), single-bonded to two oxygen atoms (or alkoxy/aryloxy groups), and single-bonded to a nitrogen atom. nih.gov This arrangement results in a tetrahedral geometry around the phosphorus center. The P-N bond is a key feature, and its properties can be modulated by the substituents on both the phosphorus and nitrogen atoms. nih.gov

The electronic nature of the phosphoramidate group is influenced by the interplay of inductive and resonance effects. The phosphoryl (P=O) group is a strong hydrogen bond acceptor, a property that can lead to self-association in solution and in the solid state, forming dimers or polymeric structures. journals.co.za This hydrogen bonding capability significantly influences the physical and spectroscopic properties of phosphoramidates. journals.co.zaiucr.org The bond lengths and angles within the phosphoramidate core can be affected by the electronic nature of the substituents, which in turn can influence the reactivity of the molecule. iucr.org

Significance of Dibenzyl Benzylphosphoramidate within the Broader Phosphoramidate Class

This compound holds a specific and important position within the phosphoramidate family. The presence of three benzyl (B1604629) groups imparts distinct characteristics to the molecule. The two dibenzyl phosphonate (B1237965) groups serve as effective protecting groups for the phosphate (B84403) moiety. These benzyl groups can be readily removed under mild conditions, typically through catalytic hydrogenolysis, to unmask the phosphoramidic acid or to allow for further functionalization. d-nb.inforesearchgate.net This deprotection strategy is a cornerstone of its utility in multi-step syntheses.

The N-benzyl group also plays a crucial role in modulating the reactivity and solubility of the compound. This compound is often employed as a key intermediate in the synthesis of more complex molecules where the temporary protection of a primary amine or a phosphate group is required. For instance, it has been utilized in the synthesis of porphyrin conjugates, where the phosphoramidate moiety is introduced and later modified. d-nb.inforesearchgate.netbeilstein-journals.org The synthesis of this compound itself can be achieved through the reaction of dibenzyl phosphite (B83602) with benzylamine (B48309) in the presence of a suitable activating agent. koreascience.kr

Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C21H22NO3P | |

| Molecular Weight | 367.38 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate (B1210297). |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Chemical shifts (δ) for the benzylic protons of the O-benzyl groups typically appear around 5.0-5.2 ppm as a doublet. The benzylic protons of the N-benzyl group appear as a distinct multiplet. The aromatic protons of all three benzyl groups resonate in the range of 7.2-7.5 ppm. The N-H proton often appears as a broad signal. | beilstein-journals.org |

| ¹³C NMR | Resonances for the benzylic carbons of the O-benzyl groups are observed around 68 ppm. The benzylic carbon of the N-benzyl group appears at a different chemical shift. The aromatic carbons show signals in the 127-139 ppm region. | nih.gov |

| ³¹P NMR | A characteristic singlet is observed in the region of δ 10-24 ppm, which is typical for phosphoramidates. | d-nb.infobeilstein-journals.orgbeilstein-journals.orgnih.gov |

| IR Spectroscopy | A strong absorption band corresponding to the P=O stretching vibration is typically observed around 1220-1280 cm⁻¹. The N-H stretching vibration can also be identified. | journals.co.za |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak [M+H]⁺ or other relevant fragments corresponding to the loss of benzyl groups. | d-nb.infobeilstein-journals.org |

Synthesis and Reactivity of this compound

Established Synthetic Methodologies

The synthesis of this compound is most commonly achieved through the coupling of a dibenzyl phosphonate derivative with benzylamine. A prevalent method involves the in situ generation of a reactive phosphorylating agent from dibenzyl phosphite.

One established procedure utilizes triphenylphosphine (B44618) (Ph3P) and a halogenating agent like trichloroacetonitrile (B146778) (Cl3CCN) to activate the diphenyl phosphoric acid (a related precursor) for subsequent amidation with benzylamine. koreascience.kr This reaction proceeds with high yields. koreascience.kr An alternative approach involves the use of N-chlorosuccinimide (NCS) to activate diethyl phosphite, followed by the addition of an amine. mdpi.com While this specific example uses diethyl phosphite, the principle can be extended to dibenzyl phosphite.

Another synthetic route involves the reaction of primary aminoalkyl dibenzylphosphoramidates with fluorinated porphyrins, demonstrating the formation of the phosphoramidate linkage via nucleophilic aromatic substitution. d-nb.inforesearchgate.netbeilstein-journals.orgbeilstein-journals.org

Key Chemical Reactions and Transformations

The most significant chemical transformation of this compound is the deprotection of the benzyl groups.

Catalytic Hydrogenolysis: The benzyl groups attached to the oxygen atoms of the phosphate moiety are readily cleaved by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas. d-nb.inforesearchgate.net This reaction is generally clean and efficient, yielding the corresponding phosphoramidic acid. However, under these conditions, the P-N bond can also be susceptible to cleavage, and in some cases, reduction of other functional groups within the molecule can occur. d-nb.inforesearchgate.net

P-N Bond Cleavage: Under certain hydrolytic conditions, such as treatment with strong acid, the P-N bond can be cleaved in preference to the P-O bonds. d-nb.inforesearchgate.net This reactivity highlights the importance of choosing appropriate reaction conditions to achieve the desired transformation.

Structure

3D Structure

Properties

CAS No. |

56883-97-7 |

|---|---|

Molecular Formula |

C21H22NO3P |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

N-bis(phenylmethoxy)phosphoryl-1-phenylmethanamine |

InChI |

InChI=1S/C21H22NO3P/c23-26(22-16-19-10-4-1-5-11-19,24-17-20-12-6-2-7-13-20)25-18-21-14-8-3-9-15-21/h1-15H,16-18H2,(H,22,23) |

InChI Key |

KACDMMDAWRUYBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Dibenzyl Benzylphosphoramidate and Analogues

Established Synthetic Pathways for Phosphoramidates

The formation of the P-N bond in phosphoramidates can be broadly categorized into two main approaches: salt elimination and oxidative cross-coupling reactions. nih.gov These methods offer diverse routes to the target molecules, each with its own advantages and limitations.

Salt Elimination Routes

Salt elimination reactions are a classical and widely employed method for synthesizing phosphoramidates. nih.gov This approach typically involves the reaction of a phosphorus compound containing a leaving group with an amine, resulting in the formation of the desired P-N bond and a salt byproduct.

The Atherton–Todd reaction, first reported in 1945, is a foundational method for phosphoramidate (B1195095) synthesis. beilstein-journals.orgnih.gov It traditionally involves the reaction of a dialkyl phosphite (B83602) with an amine in the presence of carbon tetrachloride and a base. beilstein-journals.orgwikipedia.org The in situ generation of a reactive phosphorus intermediate, dialkyl chlorophosphate, is a key feature of this reaction, avoiding the need to handle this often unstable reagent directly. nih.govbeilstein-journals.org

In a foundational study, Atherton, Openshaw, and Todd serendipitously discovered the formation of O,O-dibenzyl phosphoramidate when attempting to purify dibenzyl phosphite in carbon tetrachloride with aqueous ammonia. beilstein-journals.org This led to the exploration of various amines, including benzylamine (B48309), and solvents in the reaction, achieving yields between 62% and 92%. nih.gov The proposed mechanism involves the initial formation of a dialkyl (trichloromethyl)phosphonate, which then reacts with the amine. nih.gov

Despite its utility, the original Atherton-Todd protocol has drawbacks, including the use of environmentally hazardous halogenated solvents like carbon tetrachloride and often requiring extensive purification. nih.gov Consequently, numerous modifications have been developed to address these issues. For instance, a modified Atherton–Todd reaction using air as a radical initiator has been reported for the synthesis of phosphoramidates from H-phosphonates and benzylamine, with yields ranging from 30–75%. nih.gov Another variation employs a Fe3O4@MgO nanoparticle catalyst for the coupling of primary amines and H-phosphonates in the presence of carbon tetrachloride, affording phosphoramidates in 52–85% yield after chromatographic purification. nih.gov

A significant advancement in the Atherton-Todd reaction is the use of iodine as a modifying agent, which avoids the use of toxic diethyl chlorophosphate. This modified procedure allows for the in situ generation of an iodophosphate, which then reacts with an amine, such as benzylamine. orgsyn.org

| Reaction | Reactants | Reagents/Conditions | Yield | Reference |

| Atherton-Todd | Dialkyl Phosphite, Primary Amine | Carbon Tetrachloride, Base | 62-92% | nih.govbeilstein-journals.org |

| Modified Atherton-Todd | H-Phosphonate, Benzylamine | Air (radical initiator) | 30-75% | nih.gov |

| Modified Atherton-Todd | Primary Amine, H-Phosphonate | Fe3O4@MgO nanoparticles, CCl4 | 52-85% | nih.gov |

| Modified Atherton-Todd | Benzylamine, Diethyl Phosphite | Iodine | Not specified | orgsyn.org |

Oxidative Cross-Coupling Reactions

Oxidative cross-coupling reactions have emerged as a powerful and more environmentally benign alternative for the synthesis of phosphoramidates. nih.gov These methods involve the direct coupling of H-phosphonates with amines in the presence of an oxidant and often a catalyst.

The use of molecular oxygen from the air as the terminal oxidant is a highly attractive feature of aerobic oxidative cross-coupling reactions, making them a "green" synthetic route. rsc.org Copper catalysts have been prominently featured in these transformations. researchgate.net For example, the copper-catalyzed aerobic oxidative coupling of amines and H-phosphonates using CuI as the catalyst has been demonstrated. rsc.org

Wang and colleagues reported a copper-catalyzed aerobic oxidative cross-coupling of aryl amines with dialkyl H-phosphonates using CuBr as the catalyst. nih.govmdpi.com While effective for para- and meta-substituted aryl amines, this method showed poor conversions for alkylamines. nih.gov

| Reaction | Reactants | Catalyst | Oxidant | Key Features | Reference |

| Aerobic Oxidative Coupling | Amines, H-Phosphonates | CuI | O2 (from air) | Green synthetic route | rsc.org |

| Aerobic Oxidative Coupling | Aryl Amines, Dialkyl H-phosphonates | CuBr | O2 (from air) | Effective for para/meta-substituted aryl amines | nih.govmdpi.com |

Iodine has proven to be a versatile mediator for the oxidative cross-coupling of H-phosphonates and amines. mdpi.com These methods offer an advantage by eliminating the need for toxic halogenating agents. mdpi.com Iodine can be used catalytically under solvent-free conditions to couple aryl amines with dialkyl H-phosphonates, with yields up to 88%. mdpi.com

In another protocol, iodine is used in the presence of hydrogen peroxide as a catalyst for the dehydrogenative cross-coupling of diethyl H-phosphonate and amines at room temperature, affording phosphoramidates in 31–96% yield after purification. nih.govmdpi.com A similar method using LiI and tert-butyl hydroperoxide (TBHP) as the oxidant has been used to synthesize phosphoramidates from benzylamine and 4-chloroaniline (B138754) with yields of 65% and 31%, respectively. mdpi.com

| Reactants | Reagents/Conditions | Yield | Reference |

| Aryl Amines, Dialkyl H-phosphonates | I2 (catalyst), solvent-free | 0-88% | mdpi.com |

| Diethyl H-Phosphonate, Amines | I2 (catalyst), H2O2 | 31-96% | nih.govmdpi.com |

| Benzylamine/4-chloroaniline, H-phosphonates | LiI, TBHP | 65% / 31% | mdpi.com |

Copper-catalyzed dehydrocoupling reactions provide another efficient route to phosphoramidates. researchgate.net Zhou and colleagues reported a copper-catalyzed reaction of H-phosphonates with primary or secondary amines in the presence of air at room temperature, resulting in excellent isolated yields (86–96%). researchgate.net Mechanistic studies suggest that this reaction proceeds with an inversion of stereochemistry at the phosphorus center. researchgate.net

| Reactants | Catalyst | Conditions | Yield | Key Feature | Reference |

| H-Phosphonates, Primary/Secondary Amines | Copper | Air, Room Temperature | 86-96% | Stereospecific inversion at phosphorus | researchgate.net |

Azide-Based Formations

The use of azides as a nitrogen source provides a powerful and versatile route to phosphoramidates. These methods can be broadly categorized by how the azide (B81097) precursor is generated and utilized.

In situ Azide Generation from Organic Halides

A highly efficient and environmentally conscious approach involves the in situ generation of organic azides from corresponding organic halides, which then react with phosphites to form the desired phosphoramidate. This method circumvents the need to isolate potentially hazardous organic azides. nih.govresearchgate.net

Sangwan and coworkers developed a method for synthesizing phosphoramidates by reacting organic halides with trialkyl phosphites in the presence of sodium azide. nih.govbohrium.com The reaction proceeds by the initial formation of the organic azide through nucleophilic substitution of the halide. This is followed by a reaction with the phosphite, which, after rearrangement or hydrolysis, yields the phosphoramidate. researchgate.net This one-pot synthesis is notable for its broad substrate scope, accommodating various organic halides such as benzyl (B1604629), allyl, alkyl, and propargyl halides, and delivering the products in high yields (52-96%). nih.govresearchgate.net The reaction is typically carried out at room temperature in aqueous ethanol, highlighting its "green" credentials. researchgate.net

A general scheme for this reaction is as follows: R-X + NaN3 → [R-N3] + NaX [R-N3] + P(OR')3 → (R'O)2P(O)NHR + N2

This methodology has been successfully applied to the synthesis of phosphoramidate intermediates used as prodrug moieties to enhance the therapeutic potential of parent drugs. researchgate.net

Reductive Pathways for P-N Bond Formation

Reductive methods offer an alternative strategy for creating the P-N bond, often starting from nitro compounds.

Via Nitro-Group Reduction

The reduction of nitroarenes in the presence of trialkyl phosphites provides a direct route to N-arylphosphoramidates. nih.govresearchgate.net This reaction, reported by Beifuss et al., can be efficiently conducted using microwave assistance, yielding pure phosphoramidates in modest to good yields (52-79%) after chromatographic purification. nih.gov

The proposed mechanism involves a two-step reduction of the nitro group. researchgate.net First, the nitroarene is reduced by one equivalent of the trialkyl phosphite to a nitrosobenzene (B162901) intermediate, with the concomitant formation of a phosphate (B84403) byproduct. researchgate.net A second equivalent of the phosphite then reduces the nitrosobenzene to generate a phenylnitrene intermediate and another molecule of the phosphate byproduct. researchgate.net This highly reactive nitrene is then trapped to form the final phosphoramidate product. This method is particularly attractive as it utilizes readily available nitro compounds as an alternative to traditional amine precursors. nih.gov

Amidation of Phosphoric Acid Derivatives

The direct amidation of phosphoric acids or their derivatives is a common and effective method for synthesizing phosphoramidates. The use of chlorinating agents to activate the phosphorus center is a key feature of many of these protocols.

Utilizing Chlorinating Reagents (e.g., Trichloroisocyanuric Acid, Trichloroacetonitrile (B146778)/Triphenylphosphine (B44618), N-Chlorosuccinimide)

A variety of chlorinating agents have been employed to facilitate the amidation of phosphoric acid derivatives, each offering specific advantages in terms of reactivity, reaction conditions, and byproduct profiles.

Trichloroisocyanuric Acid (TCCA): Gupta et al. reported a one-pot synthesis of phosphoramidates using trichloroisocyanuric acid (TCCA) to chlorinate dialkyl H-phosphonates, forming a reactive dialkyl phosphorochloridate intermediate. nih.gov This intermediate is then treated with an amine in the presence of a base like triethylamine (B128534) to yield the corresponding phosphoramidate. nih.gov This method has shown high conversion rates (82-92% by 31P NMR) and good isolated yields (e.g., 79%). nih.gov TCCA has also been used in conjunction with triphenylphosphine for the amidation of carboxylic acids, a reaction that proceeds through the formation of a reactive acid chloride. beilstein-journals.org

Trichloroacetonitrile/Triphenylphosphine: The combination of trichloroacetonitrile (Cl3CCN) and triphenylphosphine (Ph3P) serves as a versatile system for the activation of diphenyl phosphoric acid towards amidation. koreascience.krresearchgate.net Jang and coworkers developed a mild and efficient one-pot procedure where diphenyl phosphoric acid is first chlorinated with the Cl3CCN/Ph3P system. The subsequent addition of an amine and a base (triethylamine) at room temperature leads to the formation of the desired phosphoramidate in high yields. koreascience.kr This system is also effective for the synthesis of phosphoric acid esters. koreascience.krresearchgate.net The high reactivity of trichloroacetonitrile, stemming from the electron-withdrawing trichloromethyl group, makes it a potent reagent for this transformation. wikipedia.org

Table 1: Synthesis of Diphenyl Phosphoramidates using Trichloroacetonitrile/Triphenylphosphine

| Amine | Yield (%) |

| Benzylamine | 95 |

| n-Butylamine | 94 |

| Cyclohexylamine | 92 |

| Aniline | 85 |

| tert-Butylamine | 78 |

Data sourced from a study on the amidation of diphenyl phosphoric acid. koreascience.kr The reaction involves chlorination with Ph3P and Cl3CCN, followed by the addition of the respective amine and triethylamine.

N-Chlorosuccinimide (NCS): N-Chlorosuccinimide (NCS) is considered an environmentally benign chlorinating agent for the synthesis of P(O)-Cl intermediates from H-phosphinates and H-phosphonates. nih.gov This reaction exhibits high yield and selectivity, producing the readily separable succinimide (B58015) as a byproduct. nih.gov A one-pot methodology involves the initial chlorination of the phosphorus compound with NCS, followed by the dropwise addition of an amine and triethylamine to form the P-N bond. nih.gov This method has been successfully used to synthesize a variety of phosphoramidates and phosphonamidates. nih.gov The reaction conditions are typically mild, often starting at 0 °C and then proceeding at room temperature. nih.gov

Hydrophosphinylation Approaches

Hydrophosphinylation represents another pathway to phosphoramidates, although it is less commonly cited in the context of dibenzyl benzylphosphoramidate synthesis compared to the other methods discussed. This category of reactions typically involves the addition of a P-H bond across a multiple bond, such as a C=N or C≡N bond. While a comprehensive review by Itumoh et al. categorizes hydrophosphinylation as one of the main synthetic routes to phosphoramidates, specific examples directly leading to this compound are not as prevalent in the reviewed literature as azide, reductive, or amidation routes. nih.govnih.govresearchgate.net

Phosphoramidate-Aldehyde-Dienophile (PAD) Strategy

The Phosphoramidate-Aldehyde-Dienophile (PAD) strategy is a multicomponent reaction that constructs complex phosphoramidates. nih.gov This approach involves the reaction of a phosphoramidate, an aldehyde, and a dienophile in a one-pot sequence to yield polysubstituted cyclohex-2-enyl-amine derivatives containing a phosphoramidate group. researchgate.net A review of synthetic routes for phosphoramidates identifies the PAD strategy as one of the six main categories for forming these compounds. nih.govnih.gov

The process is notable for its efficiency in building molecular complexity from simple starting materials. For instance, the reaction of diethyl phosphoramidate with conjugated aldehydes and maleimides proceeds in a multicomponent fashion to afford N-substituted phosphoramidates in good yields. researchgate.net This method is particularly effective with α,β-unsaturated aldehydes that have hydrogens at the γ-position. researchgate.net The reaction is also diastereoselective, and the chirality of the final product can be influenced by using a chiral maleimide. researchgate.net The proposed mechanism involves the initial formation of an N-phosphorylated imine from the phosphoramidate and the aldehyde, which then participates in a subsequent aza-Diels-Alder reaction with the dienophile. nih.gov Although hydrolysis of the resulting phosphoramidate functional group to the final allylic amine can be achieved, isolation of the amine has proven difficult. researchgate.net

A key advantage of the PAD strategy is its ability to generate bicyclic phosphoramidates with high diastereoselectivity. Research has demonstrated the formation of such products in 68% yield with a diastereomeric ratio greater than 20:1.

Table 1: Examples of PAD Reactions

| Phosphoramidate | Aldehyde | Dienophile | Product Type | Yield | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|---|---|

| Diethyl phosphoramidate | Conjugated aldehydes | Maleimides | N-substituted phosphoramidates | Good | Diastereoselective | researchgate.net |

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry offers several advanced techniques to improve the efficiency, yield, and environmental footprint of chemical reactions. This section explores microwave-assisted synthesis and various catalytic approaches for the formation of the phosphoramidate bond.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the context of phosphoramidate synthesis, microwave irradiation has been successfully employed to promote reactions and reduce reaction times.

One notable application involves the synthesis of N-arylphosphoramidates from nitrobenzene (B124822) and trialkyl phosphites. nih.gov This method, reported by Beifuss et al., provides an alternative route that utilizes nitro compounds instead of conventional amines, with isolated yields ranging from 52–79%. nih.gov Another example is the microwave-promoted nucleophilic aromatic substitution for the synthesis of porphyrin aminoalkyl dibenzylphosphoramidates. beilstein-journals.orgresearchgate.net In this procedure, a primary aminoalkyl dibenzylphosphoramidate displaces a fluorine atom on a tetrakis(pentafluorophenyl)porphyrin (TPPF20) core under microwave irradiation in N-methyl-2-pyrrolidinone. researchgate.net This technique facilitates the synthesis of complex phosphoramidate conjugates. researchgate.net Microwave heating has also been documented for the cleavage of phosphoramide (B1221513) esters, demonstrating its utility in both the formation and modification of these compounds. acs.org

Table 2: Microwave-Assisted Phosphoramidate Synthesis

| Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Nitrobenzene, Trialkyl phosphite | N-arylphosphoramidate | Microwave irradiation | 52–79% | nih.gov |

Catalytic Approaches in Phosphoramidate Synthesis

Catalysis offers a more sustainable and efficient pathway for synthesizing phosphoramidates by lowering the activation energy and enabling reactions under milder conditions. researchgate.net Various metal-based catalytic systems have been developed for the formation of P-N bonds.

Copper-Based Catalysts: Copper catalysts are prominent in the aerobic oxidative coupling of phosphites and amines. nih.gov Homogeneous copper salts like CuI and CuBr have shown promising results. nih.govnih.gov For example, the coupling of aryl amines and dialkyl H-phosphonates can be catalyzed by CuBr (5 mol%) to produce phosphoramidates. nih.gov To overcome issues related to homogeneous catalysis, heterogeneous catalysts such as copper–cobalt double metal cyanides (Cu-Co-DMC) have been developed. researchgate.netnih.gov This system, using oxygen and iodine as additives, provides an efficient and recyclable catalytic method for coupling phosphites and amines. nih.gov

Iridium-Based Catalysts: A novel route to phosphoramidates involves intermolecular C-H amidation catalyzed by an iridium-based system. acs.org This method activates substrates containing various directing groups, which then react with phosphoryl azides to form the C-N bond, leading to the desired phosphoramidate. acs.org The Cp*Ir(III) catalyst, in combination with a sodium acetate (B1210297) additive, was found to be highly effective, yielding the amidation product in quantitative amounts. acs.org

Other Metal-Based and Non-Metal Approaches:

Palladium and Copper Complexes: These transition metal catalysts are frequently used to facilitate key coupling reactions between nucleoside derivatives and phosphoramidite (B1245037) reagents. huarenscience.com

Zinc Iodide (ZnI₂): ZnI₂ can trigger the catalytic oxidative coupling of P(O)-H compounds and amines. nih.gov

Enzymatic Catalysis: Enzymes are gaining attention for their high selectivity, offering environmentally friendly pathways for phosphoramidate synthesis. huarenscience.com

These catalytic strategies represent a significant shift towards greener and more atom-economical chemical manufacturing. researchgate.net

Stereoselective Synthesis of Chiral Phosphoramidates

The phosphorus atom in a phosphoramidate can be a stereocenter, and the synthesis of enantiomerically pure P-chiral phosphoramidates is crucial for applications in drug development and agrochemicals. rug.nlacs.org

Strategies for Enantioselective Phosphoramidate Formation

Achieving stereocontrol in phosphoramidate synthesis can be accomplished through several key strategies, including the use of chiral catalysts, chiral auxiliaries, and the desymmetrization of prochiral substrates.

Catalytic Enantioselective Methods:

Yttrium Catalysis: A highly enantioselective method for producing P-stereogenic phosphoramidates involves the yttrium-catalyzed desymmetrization of an achiral oxazolidinyl phosphorodichloridate. acs.org Using a Feng-ligand, the catalyst facilitates an enantioselective nucleophilic substitution with phenols, followed by a stereospecific addition of amines in a one-pot sequence. This approach yields P-stereogenic phosphoramidates with high enantiomeric ratios (e.g., 96:4 er). acs.org

Palladium Catalysis: An efficient method for creating P-chirogenic compounds involves the asymmetric C-P cross-coupling of phosphoramidites with aryl halides, catalyzed by palladium. rug.nl This strategy utilizes the transfer of chirality from an inexpensive chiral auxiliary, 1,1′-bi-2-naphthol (BINOL), to the phosphorus center. rug.nl

Peptide-Based Catalysis: A chiral peptide-based catalyst featuring the nonproteinogenic amino acid tetrazolylalanine has been used for the catalytic asymmetric synthesis of myo-inositol-6-phosphate via phosphoramidite transfer. pnas.org This system effectively performs a kinetic resolution of a protected inositol (B14025) monophosphate. pnas.org

Chiral Auxiliary-Based Methods:

Oxazaphospholidines: Chiral oxazaphospholidine derivatives, derived from nucleosides, serve as effective precursors for the stereoselective synthesis of ProTides, a class of phosphoramidate prodrugs. acs.org The strategy involves condensation with a phenol, followed by bromination and subsequent amination, to yield the desired O-aryl phosphoramidates with controlled stereochemistry. acs.org

Enantiopure Amino Alcohols: Diastereopure nucleoside 3'-cyclic phosphoramidites can be synthesized stereoselectively from enantiopure 1,2-amino alcohols. elsevierpure.com These intermediates then react with a nucleoside in the presence of an activator, and subsequent sulfurization leads to dinucleoside phosphorothioates with good to excellent diastereoselectivity. elsevierpure.com

Substrate-Controlled Methods:

Mitsunobu/Staudinger Reactions: The asymmetric synthesis of potent phosphoramidate inhibitors has been achieved through the condensation of a cytidine (B196190) phosphitamide with chiral, non-racemic α-aminophosphonates. nih.gov These key chiral building blocks are prepared with high enantiomeric excess (>98% ee) from the corresponding α-hydroxyphosphonates via a Mitsunobu azidation followed by a Staudinger reduction. nih.gov

These strategies provide a robust toolbox for accessing structurally diverse and stereochemically defined phosphoramidates, which are essential for investigating their biological functions and developing new therapeutic agents. acs.org

Table 3: Summary of Enantioselective Strategies

| Strategy | Catalyst/Auxiliary | Key Transformation | Enantioselectivity | Reference |

|---|---|---|---|---|

| Catalytic Desymmetrization | Yttrium-Feng Ligand | Nucleophilic substitution on phosphorodichloridate | Up to 96:4 er | acs.org |

| Catalytic Cross-Coupling | Palladium / BINOL | Arylation of phosphoramidites | Excellent stereoselectivity | rug.nl |

| Chiral Auxiliary | Oxazaphospholidine | Synthesis of O-aryl phosphoramidates (ProTides) | Diastereoselective | acs.org |

| Substrate Control | N/A | Mitsunobu azidation & Staudinger reduction | >98% ee for intermediate | nih.gov |

Reaction Mechanisms and Chemical Transformations of Dibenzyl Benzylphosphoramidate

Mechanistic Investigations of P-N Bond Formation

The synthesis of phosphoramidates, including Dibenzyl benzylphosphoramidate, involves the formation of a stable covalent bond between a phosphorus center and a nitrogen atom. A variety of synthetic strategies have been developed to achieve this transformation efficiently.

The formation of the P-N bond in this compound typically proceeds through the reaction of a phosphorus (V) electrophile with benzylamine (B48309), which acts as the nitrogen nucleophile. One of the most common methods involves the use of a dialkyl H-phosphonate, in this case, dibenzyl H-phosphonate, as the phosphorus precursor.

The reaction, often referred to as the Atherton-Todd reaction, involves the in-situ formation of a more reactive phosphorus intermediate. The general pathway can be described as follows:

Activation of Dibenzyl H-phosphonate: In the presence of a base and a halogenating agent, such as carbon tetrachloride (CCl₄), dibenzyl H-phosphonate is converted into a reactive phosphorochloridate intermediate, dibenzyl phosphorochloridate. The base facilitates the deprotonation of the H-phosphonate.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic phosphorus center of the dibenzyl phosphorochloridate.

Proton Transfer and Elimination: A proton is subsequently lost from the nitrogen atom, and a chloride ion is eliminated, leading to the formation of the P-N bond and yielding this compound. An amine base, such as triethylamine (B128534), is often added to sequester the HCl generated during the reaction. nii.ac.jp

An alternative pathway is the oxidative cross-coupling of dibenzyl H-phosphonate with benzylamine. This can be mediated by various oxidizing agents, such as iodine, in the presence of a base. nih.gov The proposed mechanism involves the formation of a phosphorus-iodine intermediate, which is then susceptible to nucleophilic attack by the amine.

The choice of reagents and catalysts is critical for maximizing the yield of this compound and minimizing the formation of side products, such as pyrophosphates or other undesired phosphorus species.

Phase-Transfer Catalysis: The use of phase-transfer catalysts (PTC), such as tetra-n-butylammonium bromide, can significantly improve the efficiency of the reaction between dibenzyl H-phosphonate and benzylamine. nih.gov The PTC facilitates the transfer of the phosphonate (B1237965) anion from an aqueous or solid phase to an organic phase where the reaction with the halogenating agent and amine occurs more readily. This method often leads to high yields and simplifies product purification. nih.gov

Iodine-Mediated Synthesis: Molecular iodine (I₂) has been employed as a catalyst for the dehydrogenative cross-coupling of H-phosphonates and amines. nih.gov The reaction can be performed under mild conditions, sometimes in the presence of an additional oxidant like hydrogen peroxide (H₂O₂) to regenerate the active iodine species. This approach avoids the use of chlorinated solvents. nih.govorganic-chemistry.org

Metal Catalysis: Transition metal catalysts, particularly copper and iridium complexes, have been explored for P-N bond formation. nih.gov For instance, copper-catalyzed reactions can proceed via a mechanism involving the coordination of the amine to the metal center, followed by reaction with the phosphorus reagent. These catalytic systems can offer high selectivity and functional group tolerance.

The table below summarizes various catalytic systems and their general effectiveness in phosphoramidate (B1195095) synthesis, which can be applied to the formation of this compound.

| Catalyst/Reagent System | Precursors | Typical Conditions | Advantages |

| CCl₄ / Triethylamine | Dibenzyl H-phosphonate, Benzylamine | Anhydrous organic solvent (e.g., CH₂Cl₂) | Well-established, reliable method |

| I₂ / H₂O₂ | Dibenzyl H-phosphonate, Benzylamine | Mild conditions, 20-40 °C | Avoids chlorinated reagents |

| Tetra-n-butylammonium bromide (PTC) | Dibenzyl H-phosphonate, Benzylamine, CCl₄ | Biphasic system (e.g., CH₂Cl₂/H₂O) | High yields, simplified workup |

| Cu(I) or Cu(II) salts | Dibenzyl phosphite (B83602), Benzylamine | Organic solvent, often elevated temperature | High selectivity, good functional group tolerance |

| Ir(III) complexes | Phosphoryl azide (B81097), Amide | Organic solvent | Applicable to different nitrogen sources |

Reactivity and Transformation Pathways of this compound

The reactivity of this compound is dominated by the cleavage of its ester (P-O) and amide (P-N) bonds. The benzyl (B1604629) groups are particularly susceptible to removal by hydrogenolysis, while the P-N bond exhibits sensitivity to hydrolysis under specific pH conditions.

Catalytic hydrogenation is a common method for the deprotection of benzyl groups. In this compound, three such groups are present: two attached to oxygen (P-O-Bn) and one to nitrogen (P-N-Bn). The selective cleavage of these bonds is a significant challenge.

Both P-O-benzyl and N-benzyl bonds are susceptible to hydrogenolysis, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst. The reaction proceeds via the oxidative addition of the C-O or C-N bond to the palladium surface, followed by hydrogenolysis.

P-O Bond Cleavage: The hydrogenolysis of benzyl phosphate (B84403) esters is a standard procedure in phosphate chemistry. Cleavage of the two P-O-Bn bonds in this compound would yield benzylphosphoramidic acid.

P-N Bond Cleavage: The P-N bond itself is generally stable to hydrogenolysis. However, the N-benzyl bond can be cleaved to yield dibenzyl phosphoramidate and toluene.

The selectivity between P-O and N-benzyl bond cleavage is influenced by the catalyst, solvent, and reaction conditions. Generally, P-O-benzyl bonds are more readily cleaved by catalytic hydrogenation than N-benzyl bonds. This allows for the selective removal of the ester groups while leaving the N-benzyl group intact, although over-hydrogenation can lead to the cleavage of all three benzyl groups. Specific reaction conditions can be tuned to favor one cleavage over the other, though achieving perfect selectivity can be difficult.

| Condition | Predominant Cleavage | Resulting Product(s) | Notes |

| H₂, Pd/C, Neutral pH (e.g., in Ethanol) | P-O bond cleavage | Benzylphosphoramidic acid, Toluene | Standard condition for debenzylation of phosphate esters. |

| H₂, Pd(OH)₂/C (Pearlman's catalyst) | P-O and N-benzyl cleavage | Phosphoric acid, Toluene, Benzylamine | More active catalyst, can lead to complete debenzylation. |

| Transfer Hydrogenation (e.g., with Ammonium Formate) | P-O bond cleavage | Benzylphosphoramidic acid | Often offers higher selectivity for P-O cleavage. |

The stability of the phosphoramidate (P-N) bond is highly dependent on the pH of the medium. nih.gov Both acid- and base-catalyzed hydrolysis can occur, proceeding through different mechanisms.

Acid-Catalyzed Hydrolysis (pH < 6): Under acidic conditions, the nitrogen atom of the phosphoramidate can be protonated. This protonation turns the amino group into a better leaving group, facilitating the nucleophilic attack of water on the phosphorus center. nih.govacs.org The predominant reaction is the cleavage of the P-N bond to yield dibenzyl phosphate and benzylamine. nih.govacs.org The rate of this reaction is typically first-order with respect to the hydronium ion concentration. nih.gov

Mechanism:

Protonation of the nitrogen atom.

Nucleophilic attack by a water molecule on the phosphorus atom.

Departure of the benzylamine leaving group.

Deprotonation to form dibenzyl phosphate.

Neutral to Alkaline Conditions (pH > 8): Under neutral or, more significantly, alkaline conditions, the P-N bond is relatively stable. Instead, hydrolysis often involves the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. nih.govacs.org Studies on analogous compounds show that at higher pH, cleavage of the P-O ester bonds can compete with or even dominate over P-N bond cleavage. acs.org However, direct hydroxide-catalyzed cleavage of the P-N bond can also occur, although it is generally slower than the acid-catalyzed pathway. nih.gov In the context of this compound, the attack of hydroxide would lead to the formation of dibenzyl phosphate and benzylamine.

The pH-rate profile for the hydrolysis of a phosphoramidate bond typically shows a higher rate in acidic solutions, a minimum rate in the neutral pH range, and an increasing rate in alkaline solutions.

| pH Range | Catalysis | Predominant Cleavage Site | Major Hydrolysis Products |

| < 2 (Strongly Acidic) | Acid-catalyzed | P-N Bond | Dibenzyl phosphate, Benzylamine |

| 2 - 6 (Moderately Acidic) | Acid-catalyzed | P-N Bond | Dibenzyl phosphate, Benzylamine |

| 6 - 8 (Neutral) | Uncatalyzed/Water-mediated | Slow hydrolysis of both P-N and P-O bonds | Mixture of products, very slow reaction |

| > 9 (Alkaline) | Base-catalyzed | P-O and P-N Bonds | Dibenzyl phosphate, Benzylamine, Benzyl alcohol |

Rearrangement Reactions Involving N-Phosphorylated Carbanions

N-phosphorylated carbanions are reactive intermediates that can undergo various rearrangements, often involving the migration of a phosphoryl group. These reactions are synthetically valuable for forming new carbon-phosphorus or nitrogen-phosphorus bonds.

The phosphoramidate-aminophosphonate rearrangement is a chemical transformation where a phosphoryl group migrates from a nitrogen atom to an adjacent carbon atom, converting a phosphoramidate into an α-aminophosphonate. This rearrangement typically proceeds through the formation of an N-phosphorylated carbanion intermediate.

A review of the scientific literature indicates that while this rearrangement is documented for other phosphoramidate structures, specific studies detailing the phosphoramidate-aminophosphonate rearrangement for this compound have not been reported. Therefore, experimental conditions and outcomes for this specific transformation are not available.

| Reaction Data for this compound | |

| Reaction Type | Phosphoramidate-Aminophosphonate Rearrangement |

| Substrate | This compound |

| Intermediate | N-Phosphorylated Carbanion |

| Product | α-Aminophosphonate Derivative |

| Reaction Conditions | Not reported in the literature |

| Yield | Not reported in the literature |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound would typically involve the nitrogen atom of the phosphoramidate acting as a nucleophile to attack an electrophilic center, displacing a leaving group.

Porphyrins and their derivatives are activated aromatic systems that can undergo nucleophilic substitution reactions, particularly at their meso-positions. In principle, a phosphoramidate could act as a nucleophile in such a reaction.

However, a thorough search of published chemical literature does not provide specific examples or studies of this compound participating in nucleophilic substitution reactions with activated aromatic systems like porphyrin derivatives. Consequently, there is no specific data on reaction conditions, products, or yields for this process.

| Reaction Data for this compound | |

| Reaction Type | Nucleophilic Substitution |

| Substrate | This compound |

| Electrophile | Activated Aromatic Systems (e.g., Porphyrin Derivatives) |

| Product(s) | N-Arylphosphoramidate |

| Reaction Conditions | Not reported in the literature |

| Yield | Not reported in the literature |

Advanced Spectroscopic and Structural Characterization Research

Application of Advanced NMR Spectroscopy for Mechanistic Elucidation4.2. UV-Vis Spectroscopy in Monitoring Chemical Transformations4.3. Mass Spectrometry for Reaction Analysis and Product Elucidation4.4. X-ray Crystallography for Absolute Stereochemistry Determination

Without primary or secondary research sources detailing the spectroscopic and structural properties of Dibenzyl benzylphosphoramidate, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy.

Applications in Organic Synthesis and Chemical Biology Excluding Medicinal

Role of Dibenzyl Benzylphosphoramidate as a Protecting Group

In the intricate world of multi-step organic synthesis, protecting groups are indispensable for temporarily masking reactive functional groups to prevent unwanted side reactions. The benzyl (B1604629) group, due to its relative stability under a wide range of reaction conditions and its facile removal by hydrogenolysis, is a commonly employed protecting group for alcohols, amines, and phosphates.

This compound serves as a precursor to the dibenzyl phosphoramidate (B1195095) protecting group, which is particularly useful for the protection of the phosphate (B84403) moiety in the synthesis of phosphorylated biomolecules. The two benzyl esters on the phosphate group offer robust protection during various chemical transformations. The N-benzyl group can also be considered a protecting group for the amine.

The general strategy involves the introduction of the dibenzyl phosphoramidate group onto a hydroxyl function, effectively shielding the phosphate group from undesired reactions. At a later stage in the synthetic sequence, the benzyl groups can be cleanly removed, typically through catalytic hydrogenation, to unveil the free phosphate or phosphoramidate. This strategy has been instrumental in the synthesis of complex molecules where selective protection and deprotection are paramount.

Table 1: Properties of Benzyl Protecting Groups

| Protecting Group | Structure | Introduction Method | Removal Method | Key Features |

| Benzyl (Bn) | -CH₂C₆H₅ | Williamson ether synthesis, etc. | Hydrogenolysis (H₂, Pd/C), strong acids | Stable to a wide range of reagents. |

| Dibenzyl phosphoramidate | (BnO)₂P(O)NHBn | Reaction with a phosphitylating agent | Hydrogenolysis (H₂, Pd/C) | Protects the phosphate group. |

Utilization in Oligonucleotide and Gene Synthesis

The chemical synthesis of DNA and RNA oligonucleotides is a cornerstone of modern molecular biology and biotechnology. This process relies on the sequential addition of nucleotide building blocks, known as phosphoramidites, to a growing chain on a solid support. The chemistry involved requires careful protection of the various functional groups on the nucleosides and the phosphate backbone.

Phosphoramidate chemical ligation is a powerful technique for the assembly of large DNA fragments and even entire genes from smaller, chemically synthesized oligonucleotides. This method involves the formation of a phosphoramidate linkage between the 5'-phosphate of one oligonucleotide and the 3'-amino group of another. While direct involvement of this compound in this specific ligation chemistry is not extensively documented, the principles of phosphoramidate chemistry are central to this process. The stability and specific reactivity of the phosphoramidate bond are key to the success of this gene assembly strategy.

The introduction of chemical handles at specific positions within the DNA backbone is crucial for a variety of applications, including the attachment of fluorescent dyes, cross-linking agents, and other functional moieties. One approach to achieve this is through the formation of phosphoramidate linkages. By using modified phosphoramidite (B1245037) building blocks, it is possible to incorporate a reactive group, masked as a phosphoramidate, into the growing oligonucleotide chain.

While specific examples detailing the use of this compound for this purpose are not prevalent in the literature, the underlying chemistry is relevant. A phosphoramidite reagent bearing a protected chemical handle could be synthesized from a precursor like this compound. This would allow for the site-specific incorporation of the handle, which can then be deprotected and further functionalized after the oligonucleotide synthesis is complete. This methodology provides a powerful tool for the creation of modified oligonucleotides with tailored properties. genelink.comglenresearch.comglenresearch.com

Phosphoramidite chemistry is the gold standard for the automated solid-phase synthesis of oligonucleotides. twistbioscience.comaragen.comresearchgate.netnih.gov The process involves a four-step cycle of deblocking, coupling, capping, and oxidation. The key building blocks are nucleoside phosphoramidites, which are derivatives of natural nucleosides where the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 3'-hydroxyl group is converted to a reactive phosphoramidite moiety. twistbioscience.comjournalirjpac.com

The phosphoramidite moiety itself contains a protecting group on the phosphorus atom, typically a β-cyanoethyl group, to prevent side reactions during the coupling step. sigmaaldrich.com While this compound is not a standard phosphoramidite building block for routine oligonucleotide synthesis, the fundamental principles of using protecting groups on the phosphorus atom are directly applicable. The benzyl groups in dibenzyl phosphoramidates offer an alternative to the more common cyanoethyl group, potentially providing different deprotection characteristics that could be advantageous in specific synthetic contexts, especially for the synthesis of modified oligonucleotides. nih.govnih.gov

Table 2: Key Steps in Phosphoramidite-based Oligonucleotide Synthesis

| Step | Reagents | Purpose |

| 1. Detritylation (Deblocking) | Trichloroacetic acid (TCA) in Dichloromethane (DCM) | Removes the 5'-DMT protecting group, exposing the 5'-hydroxyl for the next coupling reaction. |

| 2. Coupling | Nucleoside phosphoramidite, Activator (e.g., Tetrazole) | Couples the free 5'-hydroxyl group with the incoming nucleoside phosphoramidite. |

| 3. Capping | Acetic anhydride, N-Methylimidazole | Blocks any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. |

| 4. Oxidation | Iodine, Water, Pyridine | Oxidizes the newly formed phosphite (B83602) triester linkage to a more stable phosphate triester. |

Catalytic Applications in Organic Transformations

The field of catalysis is continuously seeking new and efficient ligand systems to promote a wide range of chemical reactions. Phosphoramidite-based compounds have emerged as a privileged class of ligands in asymmetric catalysis, demonstrating remarkable success in achieving high enantioselectivities in various transformations. dicp.ac.cnnih.govresearchgate.nettandfonline.compnas.org

Phosphoramidites, with their tunable steric and electronic properties, can coordinate to transition metals and create a chiral environment that directs the stereochemical outcome of a reaction. While the catalytic applications of the specific compound this compound are not yet widely reported, the broader class of phosphoramidate ligands has been successfully employed in a variety of metal-catalyzed reactions, including asymmetric hydrogenation, conjugate addition, and allylic substitution.

The potential of this compound as a ligand or a precursor to a ligand in metal catalysis remains an area for future exploration. The presence of the benzyl groups could influence the ligand's coordination properties and the stability of the resulting metal complex. Further research in this area could uncover new catalytic systems with unique reactivity and selectivity.

Intermediate in the Synthesis of Complex Organic Molecules

Precursors to Substituted Porphyrin Derivatives

While not a direct component in the initial condensation reactions that form the porphyrin macrocycle, phosphoramidate chemistry, for which this compound is a key reagent class, is instrumental in the post-synthetic modification and functionalization of porphyrins. Specifically, phosphoramidites derived from porphyrins are used as building blocks to create complex biomolecular conjugates. nih.govelsevierpure.com

Phosphoramidite-based solid-phase synthesis is a primary method for attaching porphyrins to oligonucleotides. nih.gov In this approach, a porphyrin molecule is first functionalized to create a porphyrin phosphoramidite. This specialized building block can then be incorporated at specific sites within a growing DNA or RNA chain during automated solid-phase synthesis. nih.gov This strategy allows for the precise placement of the porphyrin moiety, which can function as a chromophore or a photosensitizer. nih.gov The synthesis of these conjugates is crucial for developing tools for molecular biology and models for studying drug-DNA interactions. nih.gov

The general process involves:

Synthesis of a porphyrin derivatized with a reactive hydroxyl group.

Reaction of the hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, to generate the porphyrin phosphoramidite.

Use of the porphyrin phosphoramidite in an automated DNA/RNA synthesizer to couple it to an oligonucleotide chain. nih.gov

This methodology enables the creation of porphyrin-oligonucleotide conjugates where the porphyrin is attached to the sugar rings or as a replacement for a nucleobase. nih.gov

Building Blocks for Oxa-Aza Spirobicyclic Systems

The utility of phosphoramidate chemistry extends to the synthesis of complex heterocyclic scaffolds, including oxa-aza spirobicyclic systems. While direct routes employing this compound are not extensively detailed, the underlying principles of phosphoramidate reactivity make it a plausible precursor for constructing the linear systems required for the key cyclization steps that form these structures.

The synthesis of spirobicyclic lactams, a class of aza-spirocyclic compounds, often begins with functionalized cyclic amino acids like pipecolic acid. mdpi.com A general sequence involves the alkylation of the amino acid precursor, followed by a series of transformations to build a side chain that is then cyclized to form the spirocyclic junction. mdpi.com Phosphoramidate moieties can be employed as versatile protecting groups for the amine functionality during these synthetic steps or to activate other parts of the molecule for subsequent reactions. The benzyl groups in this compound are particularly useful as they can be readily removed by hydrogenolysis at a later stage in the synthesis.

Synthesis of α-Aminophosphonic Acids

One of the most well-documented applications of phosphoramidates is in the synthesis of α-aminophosphonic acids, which are important analogues of α-amino acids. nih.gov A key transformation in this context is the phosphoramidate-α-aminophosphonate rearrangement. researchgate.netacs.org

This synthetic route involves the N-protection of a phosphoramidate, such as one derived from a primary amine and dibenzyl phosphite, followed by metalation at the α-carbon with a strong base like sec-butyllithium (B1581126) (s-BuLi). researchgate.netnih.gov This generates a carbanion intermediate, which then undergoes a rearrangement where the phosphoryl group migrates from the nitrogen to the adjacent carbon, forming a new C-P bond and yielding an N-protected α-aminophosphonate. nih.gov

Key steps in the phosphoramidate-α-aminophosphonate rearrangement:

N-Protection: The phosphoramidate nitrogen is protected, often with a tert-butoxycarbonyl (Boc) group. researchgate.netnih.gov

Metalation: The α-carbon is deprotonated using a strong base (e.g., s-BuLi) at low temperatures (-78 °C) to form a lithiated carbanion. nih.gov

Rearrangement: The di-benzoxy-phosphinyl group migrates from the nitrogen to the carbanionic carbon. Studies have shown this migration occurs with retention of configuration at the carbon center. nih.gov

Deprotection: The resulting N-protected α-aminophosphonate can be deprotected using strong acidic conditions (e.g., 6 M HCl) to yield the final α-aminophosphonic acid. nih.govnih.gov

This method provides a powerful way to convert arylmethylamines into their corresponding α-aminophosphonic acids. nih.gov The reaction has been shown to proceed with good to moderate yields and can achieve excellent stereocontrol, making it valuable for asymmetric synthesis. researchgate.net

| Step | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (%) |

| Protection | Amine, Diethyl chlorophosphate, Boc₂O | N-Boc Phosphoramidate | - | - |

| Rearrangement | s-BuLi, TMEDA, -78 °C to 0 °C | N-Boc α-Aminophosphonate | up to 80% | 97-99% |

| Deprotection | 6 M HCl or Me₃SiBr | α-Aminophosphonic Acid | - | - |

Table 1: Representative data for the synthesis of α-aminophosphonic acids via the phosphoramidate rearrangement method. Data compiled from research findings. researchgate.netnih.gov

Applications in Analytical Chemistry

Derivatives for Enhanced Detection in Mass Spectrometry (e.g., MALDI-TOF MS)

In mass spectrometry, chemical derivatization is a strategy used to modify an analyte to improve its analytical characteristics, such as volatility, thermal stability, or ionization efficiency. nih.gov this compound and related structures can be used as derivatizing agents, particularly for enhancing the detection of molecules in techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

The principle is to react the target analyte (e.g., a peptide, metabolite, or small molecule with a reactive functional group like an amine or hydroxyl) with a phosphoramidate reagent. This covalent modification introduces a phosphorus-containing tag onto the analyte. The presence of the phosphorus moiety and the associated benzyl groups can offer several advantages:

Increased Ionization Efficiency: The phosphoramidate group can be readily protonated or otherwise ionized, leading to a stronger signal in the mass spectrometer.

Predictable Fragmentation: The benzyl groups can be lost in a predictable manner during tandem mass spectrometry (MS/MS), providing characteristic fragment ions (e.g., a tropylium (B1234903) ion at m/z 91) that aid in structural confirmation. nih.gov

Mass Shifting: The derivatization shifts the mass of the analyte to a region of the spectrum with less background noise, improving the signal-to-noise ratio.

Benzyl groups themselves are used in derivatization strategies to improve the analysis of phosphonic acids by GC-MS, indicating their utility in modifying analytes for mass spectrometric analysis. osti.gov Attaching a dibenzyl phosphoramidate tag combines the benefits of the benzyl groups with the unique properties of the phosphate core, making it a potentially powerful tool for enhancing detection sensitivity and specificity in MS-based analyses.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations (e.g., DFT) for Reaction Energetics and Transition States

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the energetics of chemical reactions and characterizing the transient structures known as transition states. For phosphoramidate (B1195095) systems, DFT calculations can map out the potential energy surface of a reaction, identifying the most favorable pathways and the energy barriers that must be overcome.

For instance, in reactions involving phosphoramidates, DFT can be employed to calculate the activation energies for bond formation and cleavage. A study on the reaction between diethyl trichloro-methyl phosphonate (B1237965) and diphenyl methyl phosphinite utilized DFT at the B3LYP/6-311G(d,p) level to investigate the reaction mechanism and regioselectivity. The calculations of free enthalpies showed that nucleophilic attacks were thermodynamically feasible . This type of analysis is crucial for understanding reaction kinetics and predicting product distributions.

Table 1: Hypothetical DFT-Calculated Energies for the Hydrolysis of a Generic Phosphoramidate

| Species | Method | Basis Set | Solvation Model | Calculated Energy (Hartree) |

| Reactant (Phosphoramidate + H₂O) | B3LYP | 6-31G(d) | PCM (Water) | -1254.78 |

| Transition State | B3LYP | 6-31G(d) | PCM (Water) | -1254.74 |

| Product (Phosphate + Amine) | B3LYP | 6-31G(d) | PCM (Water) | -1254.82 |

Note: The data in this table is illustrative and not based on actual calculations for Dibenzyl benzylphosphoramidate.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of a molecule dictates its physical and chemical properties. Conformational analysis, often performed using computational methods, explores the different spatial arrangements of a molecule and their relative energies. For a flexible molecule like this compound, with multiple rotatable bonds, understanding its preferred conformations is key to predicting its behavior.

Force-field calculations and quantum mechanical methods can be used to identify stable conformers and the energy barriers between them rsc.org. For example, in a study of phosphoramidate heterocycles, DFT analysis was coupled with X-ray crystallography to explain the difference in reactivity between cis and trans diastereomers, revealing that the cis isomer is more distorted due to unfavorable 1,3-allylic strain nih.gov. This highlights how computational predictions of stereochemistry can provide critical insights into reaction outcomes.

A computational analysis of this compound would likely reveal several low-energy conformations arising from the rotation around the P-N and C-O bonds. The relative populations of these conformers could be predicted using Boltzmann statistics based on their calculated free energies.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-O-P-N) | Dihedral Angle (O-P-N-C) | Relative Energy (kcal/mol) |

| 1 | 60° | 180° | 0.0 |

| 2 | 180° | 180° | 1.2 |

| 3 | -60° | 60° | 2.5 |

Note: The data in this table is for illustrative purposes and does not represent actual calculated values for this compound.

Elucidation of Intermolecular Interactions in Reaction Systems

Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, play a crucial role in directing the assembly of molecules in solution and in the solid state rsc.org. Computational methods can quantify these weak interactions and visualize how they influence the structure and reactivity of molecular systems.

In the context of phosphoramidates, intermolecular interactions are vital in understanding their binding mechanisms with biological targets like DNA researchgate.net. Theoretical studies can model these interactions, providing insights that are complementary to experimental techniques. For instance, investigations into phosphoramidite (B1245037) palladium(II) complexes have used computations to understand the role of weak noncovalent interactions in enantioselective catalysis nih.gov. The benzyl (B1604629) groups in this compound would be expected to participate in π-π stacking and CH-π interactions, which could be modeled to understand its aggregation behavior or its interaction with other aromatic molecules in a reaction mixture.

Prediction of Reactivity and Selectivity Profiles

A significant application of computational chemistry is the prediction of how a molecule will react and what products it will form. By analyzing the electronic structure of a molecule, it is possible to identify sites that are susceptible to nucleophilic or electrophilic attack.

DFT calculations can be used to determine various reactivity descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions. These descriptors help in predicting the reactivity and selectivity of a compound. For example, a study on the stereoselectivity of zirconocene catalysts in propylene polymerization demonstrated a good correlation between DFT-calculated energy differences and experimentally observed stereoselectivity ippi.ac.irresearchgate.net. This approach could be applied to this compound to predict its reactivity in various chemical transformations. For instance, the calculated partial charges on the phosphorus and nitrogen atoms could indicate their susceptibility to nucleophilic or electrophilic attack, thereby guiding the design of synthetic routes.

Table 3: Hypothetical Reactivity Descriptors for a Generic Phosphoramidate

| Descriptor | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| P Atom Partial Charge | +0.45 | Electrophilic center |

| N Atom Partial Charge | -0.32 | Nucleophilic/Basic center |

Note: These values are illustrative and not specific to this compound.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Routes

The synthesis of phosphoramidates has traditionally relied on methods that often involve hazardous reagents and generate significant chemical waste. researchgate.net Recognizing the importance of environmentally benign chemical processes, a major focus of current research is the development of sustainable and green synthetic routes to access these valuable compounds.

Key strategies in this area include:

Catalyst-Free Synthesis: Researchers have been exploring catalyst-free conditions for the synthesis of phosphoramidates to circumvent the use of costly, toxic, and moisture-sensitive catalysts. tandfonline.com One such approach involves the reaction of amines with phosphoryl chlorides generated in situ from H-phosphonates and carbon tetrachloride. tandfonline.com Another catalyst-free method involves refluxing the reactants in a moderate-temperature solvent like methanol, which simplifies the process and reduces waste. tandfonline.com

Green Oxidants: The use of environmentally friendly oxidants is another cornerstone of green phosphoramidate (B1195095) synthesis. Aqueous hydrogen peroxide (H₂O₂) has been successfully employed as a green oxidant in the synthesis of aminophosphonates, which can be precursors to phosphoramidates. tandfonline.com

Alternative Solvents: The replacement of volatile and toxic organic solvents with greener alternatives is a critical aspect of sustainable chemistry. researchgate.net Research has demonstrated the efficacy of using benign solvents in phosphoramidate synthesis. researchgate.net

Copper-Cobalt Double Metal Cyanides: These have been investigated as green catalysts for the aerobic oxidative coupling of phosphites and amines, offering an alternative to toxic chlorinated reagents. researchgate.net

These green chemistry approaches not only minimize the environmental impact of phosphoramidate synthesis but also offer advantages in terms of cost-effectiveness and operational simplicity.

Table 1: Comparison of Traditional vs. Green Synthetic Routes for Phosphoramidates

| Feature | Traditional Synthetic Routes | Green Synthetic Routes |

|---|---|---|

| Reagents | Often involve phosphoryl chlorides, toxic chlorinating agents (e.g., CCl₄) | Employ greener oxidants (e.g., H₂O₂), catalyst-free conditions |

| Catalysts | May use heavy metal catalysts that are costly and toxic | Focus on catalyst-free reactions or recyclable, environmentally benign catalysts |

| Solvents | Frequently utilize volatile and hazardous organic solvents | Utilize benign and recyclable solvents |

| Byproducts | Can generate significant amounts of stoichiometric waste | Aim for higher atom economy and generate minimal, non-toxic byproducts |

| Conditions | May require harsh reaction conditions | Often proceed under milder and more energy-efficient conditions |

Exploration of Undiscovered Reactivity and Novel Transformations

The P-N bond in phosphoramidates provides a unique platform for exploring novel chemical transformations. While their role in phosphorylation is well-established, researchers are actively investigating new reactivity patterns to expand their synthetic utility.

Emerging areas of research include:

1,3-N,O-Chelating Ligands: Phosphoramidates can act as versatile ligands in coordination chemistry, enabling bond activation, catalysis, and metal-ligand cooperativity. nih.gov This opens up possibilities for their use in developing novel catalytic systems for a variety of organic transformations. nih.gov

Precursors to Nitrogen-Containing Heterocycles: N-arylphosphoramidates have been shown to serve as valuable precursors for the synthesis of biologically important nitrogen-containing heterocycles such as aziridines and azetidines. tandfonline.com

Diastereoselective Multicomponent Reactions: The phosphoramidate-aldehyde-dienophile (PAD) process represents a novel multicomponent reaction for the diastereoselective synthesis of polysubstituted cyclohex-2-enyl-amine derivatives. semanticscholar.org This strategy offers a powerful tool for the construction of complex molecular architectures from simple starting materials. semanticscholar.org

The continued exploration of the fundamental reactivity of phosphoramidates is expected to uncover new synthetic methodologies and provide access to a wider range of complex and valuable molecules.

Integration into Advanced Materials Science and Chemical Biology Technologies

The unique properties of phosphoramidates make them attractive building blocks for the development of advanced materials and tools for chemical biology.

Flame Retardants: Phosphoramidates are being investigated as promising alternatives to halogenated flame retardants, which are being phased out due to environmental and health concerns. nih.gov Their inherent thermal stability and ability to promote char formation make them effective in improving the fire resistance of materials like polyurethane foams, textiles, and epoxy resins. nih.gov

Advanced Lubricants: The presence of phosphorus in phosphoramidates enhances the tribological properties of lubricants by forming a protective phosphate (B84403) or polyphosphate layer. nih.gov This leads to reduced friction and wear, making them valuable additives for both oil- and water-based lubricant formulations. nih.gov

Gene Delivery: Lipophosphoramidates have shown potential as synthetic vectors for gene delivery, increasing transfection efficiencies. tandfonline.com

Nucleic Acid Synthesis: Phosphoramidites, which are precursors to phosphoramidates, are the cornerstone of modern DNA and RNA synthesis. twistbioscience.comamerigoscientific.com This technology is fundamental to various fields, including genetic research, diagnostics, and the development of therapeutic oligonucleotides. amerigoscientific.com

The integration of phosphoramidate chemistry into these advanced technologies holds significant promise for addressing key challenges in materials science and medicine.

High-Throughput Synthesis and Screening of Phosphoramidate Libraries

The demand for new molecules with specific biological activities or material properties has driven the development of high-throughput synthesis and screening technologies. The application of these approaches to phosphoramidate chemistry is a rapidly growing area of research.

Automated Parallel Synthesis: Automated platforms enable the rapid synthesis of large libraries of phosphoramidite (B1245037) ligands in a solution-phase format. rug.nl This allows for the efficient exploration of a wide range of structural diversity.

In Situ Screening: The synthesized phosphoramidite libraries can be screened directly in catalytic reactions without the need for isolation and purification of individual compounds. rug.nl This significantly accelerates the discovery of new and efficient catalysts for enantioselective transformations. rug.nl

Flow-Based Synthesis: Flow chemistry offers a powerful tool for the on-demand synthesis of phosphoramidites with short reaction times and near-quantitative yields. nih.gov This approach is particularly advantageous for producing phosphoramidites that have poor bench stability. nih.gov Fully automated flow-based synthesizers have been developed for the rapid production of phosphorodiamidate morpholino oligomers, which are promising antisense drug candidates. researchgate.net

The combination of high-throughput synthesis and screening is poised to revolutionize the discovery of novel phosphoramidates with tailored properties for a wide range of applications, from catalysis to drug discovery.

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare dibenzyl benzylphosphoramidate, and what are the critical reaction parameters?

- Methodological Answer : this compound is synthesized via transesterification using triethyl phosphite, benzyl alcohol, and organic tin catalysts. Optimal conditions include a reaction temperature of 130–140°C, a 2-hour reaction time, and a molar ratio of 1:2:2 for raw materials. These parameters yield up to 95% product efficiency. Characterization via NMR and mass spectrometry is essential to confirm purity and structure .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying molecular structure and purity. X-ray crystallography provides detailed structural insights: monoclinic crystal system (space group P21/c) with lattice parameters a = 13.7998 Å, b = 11.0667 Å, c = 14.7487 Å, and β = 112.674°. These data confirm the spatial arrangement of the 27 carbon, 20 hydrogen, 3 oxygen, 1 nitrogen, and 1 phosphorus atoms in the molecule .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use protective equipment (gloves, goggles, lab coats) to avoid skin contact, as the compound can cause severe dermatitis. Work in a fume hood to prevent inhalation. Waste must be segregated and disposed of via certified hazardous waste services to mitigate environmental contamination .

Advanced Research Questions

Q. How can differential scanning calorimetry (DSC) and the Schröder equation resolve eutectic coordinates in this compound mixtures?

- Methodological Answer : DSC measures phase transitions to identify metastable states. The Schröder equation calculates liquidus lines for diphenyl and dibenzyl components, enabling determination of eutectic coordinates (xE = 0.49, TE = 303.0 K). Pre-eutectic alloys show lower supercooling (~7 K) compared to post-eutectic systems (~22 K), requiring controlled cooling rates (~25–30 K/s) to avoid explosive crystallization .

Q. How can researchers resolve discrepancies in reported crystallization kinetics of this compound alloys?

- Methodological Answer : Discrepancies arise from variations in supercooling rates and impurity levels. Reproduce experiments using high-purity samples and standardized DSC protocols. Compare results with metastable phase boundaries (e.g., diphenyl-dibenzyl systems) and apply Avrami kinetics to model crystallization rates. Cross-validate with in-situ X-ray diffraction for real-time phase analysis .

Q. What methodologies optimize the selective phosphorylation of phenolic compounds using this compound?

- Methodological Answer : A rapid protocol uses dibenzyl phosphite with N-ethyldiisopropylamine and DMAP in acetonitrile, achieving >90% yield. Key factors include solvent polarity, catalyst loading (1–2 mol%), and reaction time (30–60 min). Competitive side reactions (e.g., oxidation) are minimized by inert atmospheres and moisture-free conditions .

Q. How does this compound function as a bioisostere in medicinal chemistry, and what structural analogs show promise?

- Methodological Answer : Its phosphoramidate group mimics natural phosphate esters, enhancing drug-target interactions. For example, fluorinated analogs synthesized via amino acid ester fluorination improve metabolic stability. Computational modeling (e.g., DFT) predicts binding affinity to targets like prostate-specific membrane antigen, guiding rational drug design .

Data Contradiction & Validation

Q. How should researchers address conflicting reports on the thermal stability of this compound?

- Methodological Answer : Discrepancies may stem from decomposition pathways under varying humidity or oxygen levels. Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to isolate degradation mechanisms. Pair with FTIR to identify decomposition products (e.g., benzyl alcohol or phosphoric acid residues) .

Application-Oriented Questions

Q. What role does this compound play in synthesizing dihydroxyacetone phosphate (DHAP) analogs?

- Methodological Answer : It facilitates epoxide ring-opening reactions (e.g., with benzylglycidol) to form DHAP precursors. Optimize reaction stoichiometry (1:1.2 molar ratio) and use polar aprotic solvents (THF) for regioselectivity. Purify intermediates via column chromatography to isolate enantiomerically pure products for metabolic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.